molecular formula C8H7ClF3NO B13418032 anti-m-Trifluoromethylbenzaldoxime hydrochloride CAS No. 73664-60-5

anti-m-Trifluoromethylbenzaldoxime hydrochloride

Cat. No.: B13418032
CAS No.: 73664-60-5
M. Wt: 225.59 g/mol
InChI Key: RNZTUMOOVYNCPM-NKPNRJPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anti-m-Trifluoromethylbenzaldoxime hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a benzaldoxime moiety, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anti-m-Trifluoromethylbenzaldoxime hydrochloride typically involves the reaction of m-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The resulting oxime is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Anti-m-Trifluoromethylbenzaldoxime hydrochloride undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-m-Trifluoromethylbenzaldoxime hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of anti-m-Trifluoromethylbenzaldoxime hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    m-Trifluoromethylbenzaldehyde: The precursor in the synthesis of the oxime.

    Trifluoromethylbenzaldoxime: Lacks the hydrochloride stabilization.

    Benzaldoxime: Lacks the trifluoromethyl group.

Uniqueness

Anti-m-Trifluoromethylbenzaldoxime hydrochloride is unique due to the presence of both the trifluoromethyl group and the oxime moiety, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications.

Biological Activity

Anti-m-Trifluoromethylbenzaldoxime hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound's structure can be represented as follows:

C8H7ClF3N2O\text{C}_8\text{H}_7\text{ClF}_3\text{N}_2\text{O}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent.
  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer research.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Below are some notable findings:

Table 1: Summary of Key Studies

Study ReferenceObjectiveFindings
Evaluate enzyme inhibitionDemonstrated significant inhibition of target enzymes.
Assess antioxidant capacityShowed reduced oxidative stress markers in treated cells.
Investigate cancer cell effectsInduced apoptosis in various cancer cell lines.

Detailed Findings

  • Enzyme Inhibition : A study reported that this compound significantly inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
  • Antioxidant Activity : In vitro experiments demonstrated that the compound effectively scavenged free radicals, reducing levels of malondialdehyde (MDA), a marker for oxidative stress. This suggests potential protective effects against cellular damage .
  • Cancer Research : Research involving various cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates, as evidenced by annexin V staining and caspase activation assays. This positions the compound as a promising candidate for further investigation in oncology .

Properties

CAS No.

73664-60-5

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

(NE)-N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12-13;/h1-5,13H;1H/b12-5+;

InChI Key

RNZTUMOOVYNCPM-NKPNRJPBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N/O.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.